molecular formula C13H20N2O2 B4580352 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol

Cat. No.: B4580352
M. Wt: 236.31 g/mol
InChI Key: BKYAUROCOILCFE-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol is an organic compound with the molecular formula C13H21N3O. It is characterized by the presence of a methoxy group and a piperazine ring, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 4-methylpiperazine.

    Alkylation Reaction: The key step involves the alkylation of 2-methoxyphenol with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the formation of the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy group and piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenols or piperazines.

Scientific Research Applications

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique reactivity and properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline: Similar structure but with an aniline group instead of a phenol group.

    2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]benzenamine: Another closely related compound with a benzenamine group.

Uniqueness

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol is unique due to the presence of both a methoxy group and a phenol group, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-3-4-12(16)13(9-11)17-2/h3-4,9,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYAUROCOILCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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